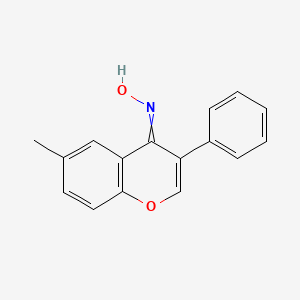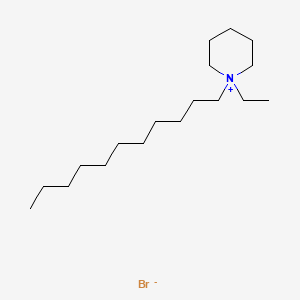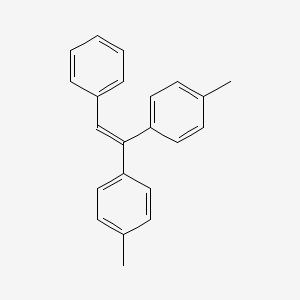
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride is a chemical compound belonging to the isoquinoline class of alkaloids. It is known for its complex structure and potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple methoxy groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride typically involves a combination of synthetic methods. One common approach is the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of more efficient catalysts, optimized reaction conditions, and improved purification techniques.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
科学的研究の応用
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of 6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound is structurally similar and shares some chemical properties.
Tetrahydropapaverine hydrochloride: Another related compound with similar pharmacological properties.
Uniqueness
6,7-Dimethoxy-1-(2,3-dimethoxybenzyl)isoquinoline hydrochloride is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
特性
CAS番号 |
59276-14-1 |
|---|---|
分子式 |
C20H22ClNO4 |
分子量 |
375.8 g/mol |
IUPAC名 |
1-[(2,3-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-7-5-6-14(20(17)25-4)10-16-15-12-19(24-3)18(23-2)11-13(15)8-9-21-16;/h5-9,11-12H,10H2,1-4H3;1H |
InChIキー |
SUPQCSULECJYRD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)









